molecular formula C32H46O11 B12340347 methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-[[(3R,5S,8R,9S,10S,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate CAS No. 21085-73-4

methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-[[(3R,5S,8R,9S,10S,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate

Cat. No.: B12340347
CAS No.: 21085-73-4
M. Wt: 606.7 g/mol
InChI Key: AMYSMHDMEUWMDZ-HFYWGREGSA-N
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Description

Methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-[[(3R,5S,8R,9S,10S,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate is a complex organic compound with a multifaceted structure. This compound is characterized by its multiple hydroxyl groups and acetylated functionalities, making it a significant molecule in various chemical and biological applications.

Preparation Methods

The synthesis of methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-[[(3R,5S,8R,9S,10S,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate involves several steps. The synthetic route typically starts with the protection of hydroxyl groups followed by the introduction of acetyl groups. The reaction conditions often require the use of acetic anhydride and a base such as pyridine to facilitate the acetylation process. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

Methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-[[(3R,5S,8R,9S,10S,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a probe for studying enzyme mechanisms and metabolic pathways. In medicine, it is investigated for its potential therapeutic effects, particularly in the treatment of certain diseases. Industrially, it is used in the production of pharmaceuticals and other fine chemicals .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-[[(3R,5S,8R,9S,10S,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate can be compared with other similar compounds such as (2R,3S,4S,5R,6R)-2-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)tetrahydrofuran-2-yl]oxymethyl]-6-[2-(4-hydroxyphenyl)ethoxy]tetrahydropyran-3,4,5-triol. The uniqueness of this compound lies in its specific structural features and functional groups, which confer distinct chemical and biological properties .

Properties

CAS No.

21085-73-4

Molecular Formula

C32H46O11

Molecular Weight

606.7 g/mol

IUPAC Name

methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-[[(3R,5S,8R,9S,10S,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate

InChI

InChI=1S/C32H46O11/c1-16(33)39-25-26(40-17(2)34)28(41-18(3)35)30(43-27(25)29(37)38-6)42-20-11-13-31(4)19(15-20)7-8-21-22-9-10-24(36)32(22,5)14-12-23(21)31/h19-23,25-28,30H,7-15H2,1-6H3/t19-,20+,21-,22-,23-,25-,26-,27-,28+,30+,31-,32-/m0/s1

InChI Key

AMYSMHDMEUWMDZ-HFYWGREGSA-N

Isomeric SMILES

CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)O[C@@H]2CC[C@]3([C@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@H]4CCC5=O)C)C)C(=O)OC)OC(=O)C

Canonical SMILES

CC(=O)OC1C(C(OC(C1OC(=O)C)OC2CCC3(C(C2)CCC4C3CCC5(C4CCC5=O)C)C)C(=O)OC)OC(=O)C

Origin of Product

United States

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